molecular formula C19H14F3N3O3S B10989668 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide

Cat. No.: B10989668
M. Wt: 421.4 g/mol
InChI Key: YIJILZHKJBMZHY-UHFFFAOYSA-N
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Description

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide is a complex organic compound that features a thiazole ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group. The final step involves the acetylation of the amino group on the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent conditions to ensure efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazole ring and trifluoromethoxyphenyl group confer unique chemical properties that make it valuable in both research and industrial contexts .

Properties

Molecular Formula

C19H14F3N3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H14F3N3O3S/c20-19(21,22)28-15-7-3-12(4-8-15)18-25-14(10-29-18)9-16(26)24-13-5-1-11(2-6-13)17(23)27/h1-8,10H,9H2,(H2,23,27)(H,24,26)

InChI Key

YIJILZHKJBMZHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC(F)(F)F

Origin of Product

United States

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